molecular formula C10H22ClNO2 B13497566 Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride

Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride

Cat. No.: B13497566
M. Wt: 223.74 g/mol
InChI Key: PDPHZFOCKQJNBS-UHFFFAOYSA-N
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Description

Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride is a substituted butanoate ester featuring a branched 3-methylbutylamine moiety attached to the γ-position of the butanoate backbone. The compound combines an ester functional group (methyl ester) with a secondary amine (3-methylbutylamino group), rendering it a versatile intermediate in organic synthesis and pharmaceutical research. Its hydrochloride salt form enhances stability and solubility in polar solvents, making it suitable for applications in medicinal chemistry and drug delivery systems.

Properties

Molecular Formula

C10H22ClNO2

Molecular Weight

223.74 g/mol

IUPAC Name

methyl 4-(3-methylbutylamino)butanoate;hydrochloride

InChI

InChI=1S/C10H21NO2.ClH/c1-9(2)6-8-11-7-4-5-10(12)13-3;/h9,11H,4-8H2,1-3H3;1H

InChI Key

PDPHZFOCKQJNBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCCCC(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride typically involves the esterification of butanoic acid followed by the introduction of the amine group. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride is utilized in several scientific fields:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Used in the manufacture of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The ester and amine groups play crucial roles in these interactions, facilitating binding and subsequent biochemical effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The following compounds share structural similarities with Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride, differing primarily in substituents, branching, or functional groups:

Compound Name Molecular Formula Molecular Weight Key Substituents Key Differences Source
Methyl 4-(methylamino)butanoate hydrochloride C₆H₁₄ClNO₂ 167.63 Methylamino group (shorter chain) Smaller substituent; reduced lipophilicity compared to 3-methylbutyl group.
Methyl 4-((3-Chlorobenzyl)amino)butanoate hydrochloride C₁₂H₁₇Cl₂NO₂ 278.17 3-Chlorobenzyl group Aromatic substituent with chlorine; enhanced steric bulk and potential π-π interactions.
4-(Dimethylamino)butanoic acid hydrochloride C₆H₁₄ClNO₂ 167.63 Dimethylamino group; carboxylic acid Acidic functional group instead of ester; higher polarity and lower cell permeability.
Methyl (S)-3,3-Dimethyl-2-(methylamino)butanoate hydrochloride C₈H₁₈ClNO₂ 195.69 Chiral center (S-configuration); dimethyl groups Stereochemical complexity; branching increases steric hindrance.
Methyl 4-(aminooxy)butanoate hydrochloride C₅H₁₂ClNO₃ 169.61 Aminooxy group (O-NH₂) Unique aminooxy functionality; potential for redox or conjugation reactions.

Key Research Findings

Impact of Substituent Size and Lipophilicity Methyl 4-(methylamino)butanoate hydrochloride () has a shorter methylamino chain, leading to lower molecular weight (167.63 vs. 278.17 for the chlorobenzyl analog) and reduced lipophilicity. This affects its pharmacokinetic profile, as longer chains (e.g., 3-methylbutyl) enhance membrane permeability but may reduce aqueous solubility. The 3-chlorobenzyl analog () introduces aromaticity and a halogen atom, which could improve target binding via hydrophobic interactions or halogen bonding in drug-receptor systems.

Functional Group Influence on Reactivity Replacement of the ester group with a carboxylic acid (as in 4-(dimethylamino)butanoic acid hydrochloride, ) increases polarity, altering solubility and bioavailability. Esters are typically more hydrolytically stable than acids in physiological conditions. The aminooxy group in Methyl 4-(aminooxy)butanoate hydrochloride () offers unique reactivity, such as forming oximes or participating in click chemistry, which is absent in the target compound.

Stereochemical and Steric Effects

  • The chiral (S)-configured compound in demonstrates the importance of stereochemistry in biological activity. While the target compound lacks reported chirality, branching (e.g., 3-methylbutyl) may still influence conformational preferences.

Notes on Comparative Analysis

  • Contradictions/Gaps: Biological data (e.g., IC₅₀, toxicity) for this compound are absent in the evidence, limiting direct pharmacological comparisons.
  • Critical Takeaways :

    • Substituent choice (alkyl vs. aryl, ester vs. acid) profoundly impacts physicochemical and biological properties.
    • The 3-methylbutyl group balances lipophilicity and steric effects, making the target compound a promising candidate for further optimization in drug discovery.

Biological Activity

Methyl 4-[(3-methylbutyl)amino]butanoate hydrochloride is a compound of significant interest in pharmacological and biochemical research due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its ester functional group and a branched amine structure, which contribute to its reactivity and interaction with biological systems. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, making it versatile in synthetic applications.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The compound can modulate enzyme activity, influencing metabolic pathways and potentially affecting cellular functions. The exact molecular targets are still under investigation, but initial studies suggest interactions with phospholipases and possibly GABA receptors, which are critical in neurotransmission and metabolic regulation .

Enzyme Interactions

  • Phospholipase A2 Inhibition : Research indicates that compounds similar to this compound can inhibit lysosomal phospholipase A2, which is involved in lipid metabolism. This inhibition may lead to reduced phospholipid accumulation in lysosomes, a condition known as phospholipidosis .
  • GABAergic Activity : The compound has been shown to affect GABA (gamma-aminobutyric acid) pathways, acting as an inhibitor of GABA binding. This suggests potential applications in neuropharmacology, particularly concerning anxiety and seizure disorders .

Case Studies

  • Neuropharmacological Effects : A study on similar compounds demonstrated that this compound could cross the blood-brain barrier and exhibit anti-aggressive effects in animal models. In particular, it showed the ability to decrease convulsions induced by isoniazid in rats, highlighting its potential as a neuroprotective agent .
  • Anticancer Potential : In vitro studies have explored the antiproliferative effects of related compounds on cancer cell lines. For instance, some derivatives exhibited IC50 values ranging from 0.12 mg/mL to 0.81 mg/mL against HCT-116 cells (human colorectal cancer), indicating promising anticancer activity .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
Methyl 4-Aminobutanoate HydrochlorideSimple amineNeurotransmitter modulation
Ethyl 4-Aminobutanoate HydrochlorideEthyl ester analogSimilar enzyme interactions
Methyl 6-Aminobutanoate HydrochlorideLonger carbon chainDistinct pharmacological properties

This compound stands out due to its branched amine structure, which may enhance its binding affinity to biological targets compared to linear analogs.

Research Applications

The compound has several applications across different fields:

  • Medicinal Chemistry : Investigated as a precursor for developing new therapeutic agents.
  • Biochemical Research : Used as a tool for studying enzyme mechanisms and metabolic pathways.
  • Industrial Applications : Its unique properties make it suitable for synthesizing specialty chemicals.

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